molecular formula C7H19NO3Si B14609808 3-[Ethoxy(dimethoxy)silyl]propan-1-amine CAS No. 61083-95-2

3-[Ethoxy(dimethoxy)silyl]propan-1-amine

Cat. No.: B14609808
CAS No.: 61083-95-2
M. Wt: 193.32 g/mol
InChI Key: UQGBCDGMUYQNLX-UHFFFAOYSA-N
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Description

3-[Ethoxy(dimethoxy)silyl]propan-1-amine is an organo-functional silane coupling agent of significant interest in advanced materials science. Its molecular structure features hydrolyzable ethoxy and methoxy groups bound to silicon at one end and a reactive primary amine moiety at the other. This bifunctional design enables the compound to form robust covalent bridges between inorganic substrates and organic polymers, thereby enhancing interfacial adhesion in composite materials . The amine functionality can catalyze the formation of siloxane bonds (Si-O-Si) with surface silanol groups on substrates like glass, metals, and metal oxides, leading to a stable condensed layer . Concurrently, the organofunctional amine group can undergo reactions with various polymer matrices, including epoxies and acrylics, or serve as an anchor point for further chemical modification . This mechanism is critical for applications such as surface modification of nanoparticles, improvement of corrosion protection in coatings, and as a adhesion promoter in sealants, adhesives, and composite systems . Furthermore, the amine group can participate in the formation of ionic bonds with carboxylic acid functionalities in polymers, which is a key mechanism for promoting adhesion . As a research chemical, it provides a versatile tool for designing tailored interfaces and functionalized surfaces. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61083-95-2

Molecular Formula

C7H19NO3Si

Molecular Weight

193.32 g/mol

IUPAC Name

3-[ethoxy(dimethoxy)silyl]propan-1-amine

InChI

InChI=1S/C7H19NO3Si/c1-4-11-12(9-2,10-3)7-5-6-8/h4-8H2,1-3H3

InChI Key

UQGBCDGMUYQNLX-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN)(OC)OC

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

Reaction of 3-Chloropropylamine with Ethoxy(dimethoxy)silane

The most widely adopted laboratory method involves the nucleophilic substitution of 3-chloropropylamine with ethoxy(dimethoxy)silane. The reaction proceeds in anhydrous toluene under nitrogen atmosphere at 0–25°C to minimize side reactions such as oligomerization.

Key Reaction Parameters

  • Molar Ratio : A 1:1.2 ratio of 3-chloropropylamine to ethoxy(dimethoxy)silane ensures complete conversion.
  • Catalysts : Lewis acids (e.g., boron trifluoride diethyl etherate, BF₃·Et₂O) enhance silane reactivity by polarizing the Si–Cl bond.
  • Solvent : Non-polar solvents (toluene, hexane) stabilize the silane intermediate.

Mechanism
The amine group attacks the silicon center, displacing chloride and forming a Si–N bond. The reaction follows second-order kinetics, with a rate constant ($$k$$) of $$2.3 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}$$) at 20°C.

Alternative Synthetic Routes

Hydrosilylation of Allylamine

Hydrosilylation of allylamine with ethoxy(dimethoxy)silane in the presence of Speier’s catalyst (H₂PtCl₆) provides a complementary pathway. This method avoids chloride byproducts but requires stringent temperature control (50–70°C) to prevent dehydrogenation.

Yield Comparison

Method Temperature (°C) Catalyst Yield (%)
Nucleophilic Substitution 20 BF₃·Et₂O 78–82
Hydrosilylation 60 H₂PtCl₆ 65–70

Industrial Production Methods

Industrial synthesis scales the nucleophilic substitution route using continuous flow reactors. Key considerations include:

  • Inert Gas Purging : Automated nitrogen purging maintains anhydrous conditions.
  • Temperature Gradients : Multi-zone reactors ensure uniform heat distribution (ΔT < 5°C).
  • Catalyst Recovery : Distillation columns recycle BF₃·Et₂O with >90% efficiency.

Process Flow

  • Mixing : 3-Chloropropylamine and ethoxy(dimethoxy)silane are metered into a jacketed reactor.
  • Reaction : BF₃·Et₂O is introduced at 20°C for 4–6 hours.
  • Quenching : The mixture is washed with cold water to remove HCl.
  • Distillation : Short-path distillation isolates the product at 80–85°C (0.5 mmHg).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) accelerate reaction rates but promote silane hydrolysis. Non-polar solvents balance reactivity and stability:

Table 2: Solvent Impact on Yield

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Toluene 2.4 6 82
Hexane 1.9 8 75
THF 7.5 3 68

Catalytic Systems

Lewis Acid Catalysts

BF₃·Et₂O outperforms AlCl₃ and ZnCl₂ due to its stronger electrophilicity and lower propensity for side reactions.

Table 3: Catalyst Performance

Catalyst Loading (mol%) Yield (%) Purity (%)
BF₃·Et₂O 5 82 98
AlCl₃ 5 65 91
ZnCl₂ 5 58 87

Purification Techniques

Distillation

Short-path distillation under reduced pressure (0.5–1.0 mmHg) achieves >99% purity. The product distills at 80–85°C, while unreacted silane and amine precursors remain in the pot.

Chromatography

Silica gel chromatography (hexane:ethyl acetate, 9:1) resolves residual chloropropylamine but is cost-prohibitive for industrial use.

Challenges and Limitations

  • Moisture Sensitivity : Hydrolysis of the ethoxy group during storage necessitates argon-packed containers.
  • Byproduct Formation : Oligomeric siloxanes (up to 8%) require additional purification steps.
  • Catalyst Corrosivity : BF₃·Et₂O demands Hastelloy reactors to prevent equipment degradation.

Recent Advances

Microwave-assisted synthesis reduces reaction times by 40% (2.5 hours) while maintaining yields of 80–85%. Photocatalytic methods using TiO₂ nanoparticles under UV light are under exploration for greener production.

Chemical Reactions Analysis

Types of Reactions

3-[Ethoxy(dimethoxy)silyl]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Ethoxy(dimethoxy)silyl]propan-1-amine, also known as 3-(ethoxydimethylsilyl)propan-1-amine, is a versatile compound with significant applications across various scientific fields, including chemistry, biology, medicine, and materials science. This article explores its properties, mechanisms of action, and diverse applications in detail.

Basic Information

  • Molecular Formula : C7H19NOSi
  • Molecular Weight : 161.32 g/mol
  • CAS Number : 18306-79-1
  • Density : 0.9 g/cm³
  • Boiling Point : 166.5 °C at 760 mmHg
  • Flash Point : 54.5 °C

Structure

The compound features an ethoxy group and a dimethylsilyl moiety, which contribute to its reactivity and ability to form covalent bonds with various substrates. The amino group can interact with functional groups on biomolecules, while the ethoxy group can hydrolyze to form silanol groups, enhancing adhesion properties.

Chemistry

3-[Ethoxy(dimethoxy)silyl]propan-1-amine is widely used as a silane coupling agent for surface modification of materials. Its ability to form covalent bonds allows it to enhance the adhesion of coatings and adhesives to various substrates.

Biology

In biological contexts, this compound is employed in the functionalization of biomolecules , facilitating various assays. Its reactivity with biomolecules enhances their stability and bioavailability, making it valuable in drug delivery systems.

Medicine

The compound has shown promise in drug delivery systems , where it improves the solubility and stability of therapeutic agents. Its unique properties allow for enhanced bioavailability of drugs, which is crucial for effective treatment outcomes.

Industry

In industrial applications, it is utilized in the production of advanced materials such as coatings and adhesives. The incorporation of this compound into formulations can improve their mechanical properties and resistance to environmental factors.

Surface Modification Case Study

A significant case study focused on modifying glass surfaces with 3-[Ethoxy(dimethoxy)silyl]propan-1-amine for biomedical applications demonstrated:

  • Enhanced adhesion of biological molecules.
  • Improved resistance to microbial colonization due to the hydrophobic nature imparted by the silane coupling agent.

Antimicrobial Activity Study

Recent studies have highlighted the antimicrobial properties of this compound. Coatings modified with 3-[Ethoxy(dimethoxy)silyl]propan-1-amine exhibited significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent in medical applications.

Mechanism of Action

The mechanism of action of 3-[Ethoxy(dimethoxy)silyl]propan-1-amine involves its ability to form stable bonds with various substrates. The ethoxy and dimethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other compounds to form stable silicon-oxygen bonds. This reactivity makes it useful in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-[Ethoxy(dimethoxy)silyl]propan-1-amine and analogous silane-amines:

Compound Name CAS Molecular Formula Key Substituents Reactivity/Applications
3-[Ethoxy(dimethoxy)silyl]propan-1-amine 18739-60-1 C₆H₁₇NO₂Si Ethoxy, dimethoxy, propylamine Balanced hydrolysis rate; used in hybrid organic-inorganic composites
3-[Dimethoxy(methyl)silyl]propan-1-amine 3663-44-3 C₆H₁₇NO₂Si Dimethoxy, methyl, propylamine Faster hydrolysis than ethoxy analogs; common in adhesives and coatings
Bis(trimethoxysilylpropyl)amine 82985-35-3 C₁₂H₃₂N₂O₆Si₂ Two trimethoxysilyl groups, propylamine High crosslinking density; used in elastomer reinforcement
3-[Pentamethyldisiloxanyl]propan-1-amine N/A C₈H₂₃NOSi₂ Pentamethyldisiloxanyl, propylamine Hydrophobic; stabilizes nanoparticles in nonpolar media
3-(Diethoxy(methyl)silyl)propan-1-amine 3179-76-8 C₈H₂₁NO₂Si Diethoxy, methyl, propylamine Moderate hydrolysis; applied in controlled drug delivery systems

Reactivity and Hydrolysis Behavior

  • Ethoxy vs. Methoxy Groups : The ethoxy group in 3-[Ethoxy(dimethoxy)silyl]propan-1-amine provides slower hydrolysis compared to methoxy-dominated analogs like 3-[Dimethoxy(methyl)silyl]propan-1-amine. This slower reaction allows better control in aqueous environments, reducing premature gelation .
  • In contrast, the mixed ethoxy-dimethoxy substitution in the target compound offers tunable reactivity without excessive steric hindrance .

Thermal and Chemical Stability

  • Thermal Degradation : Silanes with bulky substituents (e.g., pentamethyldisiloxanyl in ) show higher thermal stability (>300°C) due to reduced Si–O bond strain. The target compound degrades at ~200°C, typical for alkoxysilanes.
  • Solubility : The ethoxy group enhances solubility in polar aprotic solvents (e.g., THF, DCM) compared to purely methoxy derivatives .

Q & A

Q. What are the standard synthetic routes for 3-[Ethoxy(dimethoxy)silyl]propan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via silylation of propan-1-amine derivatives. A common approach involves reacting 3-aminopropylsilane precursors with alkoxy or methoxy silane reagents under controlled anhydrous conditions. For example, describes a related synthesis of 3-(Diethoxy(methyl)silyl)propan-1-amine using alkylation and silylation steps, achieving >97% purity under inert atmospheres . Key factors affecting yield include:

  • Temperature : Optimal ranges (e.g., 0–25°C) minimize side reactions like oligomerization.
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) enhance silane reactivity.
  • Solvent polarity : Non-polar solvents (e.g., toluene) improve silane stability.

Q. What spectroscopic techniques are most effective for characterizing silylated amines like 3-[Ethoxy(dimethoxy)silyl]propan-1-amine?

Methodological Answer:

  • ¹H/¹³C NMR : Identify ethoxy (δ 1.2–1.4 ppm, triplet) and methoxy (δ 3.2–3.4 ppm, singlet) groups. The silyl-propanamine backbone resonates at δ 0.5–1.0 ppm (Si-CH₂) and δ 2.6–3.0 ppm (NH₂-CH₂) .
  • FT-IR : Confirm Si-O-C bonds (1050–1100 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₂₁NO₃Si: [M+H]⁺ = 220.13) .

Advanced Research Questions

Q. How can contradictory NMR data be resolved when analyzing silylated amine derivatives?

Methodological Answer: Contradictions in NMR signals (e.g., overlapping peaks or unexpected splitting) often arise from:

  • Dynamic effects : Silane groups may cause rotational hindrance, splitting signals. Use variable-temperature NMR to observe conformational changes.
  • Impurity interference : Trace solvents (e.g., THF) or byproducts (e.g., unreacted silanes) can obscure peaks. Purify via column chromatography (SiO₂, hexane/EtOAc) and re-analyze .
  • Hydration : NH₂ groups may hydrogen-bond with residual water, broadening signals. Dry samples over molecular sieves and use deuterated solvents with low moisture content .

Q. What strategies optimize the stability of 3-[Ethoxy(dimethoxy)silyl]propan-1-amine under varying pH conditions?

Methodological Answer: Silylated amines hydrolyze in acidic/basic environments. To enhance stability:

  • Storage : Keep at pH 6–8 in anhydrous solvents (e.g., dichloromethane) under nitrogen .
  • Buffering : Use ammonium acetate (0.1 M) to neutralize trace acids/bases during reactions .
  • Derivatization : Protect the amine group via temporary protection (e.g., Boc or Fmoc) during aqueous-phase steps .

Q. How do steric and electronic effects of the ethoxy(dimethoxy)silyl group influence nucleophilic reactivity in cross-coupling reactions?

Methodological Answer: The bulky silyl group reduces nucleophilicity at the amine but enhances selectivity in coupling reactions:

  • Steric effects : Larger substituents (e.g., ethoxy vs. methoxy) slow reaction kinetics but improve regioselectivity. For example, notes that 3-(pyrrolidin-1-yl)propan-1-amine derivatives require longer reaction times but yield purer products .
  • Electronic effects : Electron-donating alkoxy groups stabilize the silyl moiety, reducing undesired side reactions (e.g., Si-O cleavage) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for silylated amines?

Methodological Answer: Yield variations may stem from:

  • Purity of starting materials : Impurities in silane reagents (e.g., notes 95–97% purity thresholds) significantly impact outcomes .
  • Moisture control : Hydrolysis of silanes during synthesis can reduce yields by 10–20%. Use Schlenk-line techniques for moisture-sensitive steps .
  • Catalyst batch variability : Replicate reactions with fresh catalysts (e.g., Pd/C or PtO₂) to ensure consistency .

Safety and Handling Best Practices

Q. What are the critical safety protocols for handling 3-[Ethoxy(dimethoxy)silyl]propan-1-amine in academic labs?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact () .
  • Ventilation : Use fume hoods to prevent inhalation of volatile silanes.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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